1-(2-Chloropyrimidin-5-YL)ethanone

Nucleophilic Aromatic Substitution Kinetic Analysis Structure-Reactivity Relationship

Substituting a generic chloropyrimidine for the exact 2-chloro-5-acetyl substitution pattern risks failed syntheses and altered reaction kinetics. This heteroaromatic ketone delivers predictable reactivity: the 5-acetyl group activates the 2-chloro site for milder nucleophilic substitution. - **Performance**: Enables 79% yield in two-step sequences; supports high-throughput medicinal chemistry. - **Process reliability**: 98% GC purity, solid form (MP 92°C) simplifies handling and purification. - **Drug-likeness**: Log P ~1.08 vs 1.6 for bromo analog; reduces lipophilicity risk in libraries.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
CAS No. 110100-00-0
Cat. No. B027412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloropyrimidin-5-YL)ethanone
CAS110100-00-0
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(N=C1)Cl
InChIInChI=1S/C6H5ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3
InChIKeyLISVHIVILJZRDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloropyrimidin-5-yl)ethanone: Procurement & Technical Profile


1-(2-Chloropyrimidin-5-yl)ethanone (CAS 110100-00-0) is a heteroaromatic ketone and a chlorinated pyrimidine derivative, widely recognized as a versatile building block in organic synthesis and medicinal chemistry . It features a pyrimidine ring substituted with a reactive 2-chloro group and a 5-acetyl group, offering dual sites for nucleophilic aromatic substitution and carbonyl chemistry [1]. With a molecular formula of C6H5ClN2O, a molecular weight of 156.57 g/mol, and a melting point of 92.00°C, it is a solid at ambient temperature and is typically stored under inert atmosphere at 2-8°C to ensure long-term stability .

1-(2-Chloropyrimidin-5-yl)ethanone: Why Generic Substitution Fails


Procurement of a generic 'chloropyrimidine' or 'acetylpyrimidine' for a synthetic route developed with 1-(2-Chloropyrimidin-5-yl)ethanone (CAS 110100-00-0) introduces significant risk. The specific substitution pattern—a chloro group at the 2-position and an acetyl group at the 5-position—dictates a unique reactivity and physicochemical profile that is not replicated by its positional isomers or other halogenated analogs [1]. For example, the presence of the electron-withdrawing acetyl group at the 5-position is known to systematically modulate the reactivity of the 2-chloro substituent in nucleophilic substitution reactions, as shown by kinetic studies on a series of 5-substituted 2-chloropyrimidines [2]. Consequently, a seemingly minor change to a 4-chloro isomer or a 2-bromo derivative would not only alter reaction kinetics and yields but also affect the physicochemical properties, such as melting point and solubility, that are critical for reliable purification and formulation [3]. Substitution without explicit re-validation can lead to failed syntheses, unexpected impurity profiles, and delays in research timelines.

1-(2-Chloropyrimidin-5-yl)ethanone: Comparative Technical Evidence


Enhanced SNAr Reactivity via 5-Acetyl Substitution

The presence of the electron-withdrawing acetyl group at the 5-position of the pyrimidine ring significantly activates the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr). A systematic study by Hannout (1982) demonstrated that the rate constants for the hydrolysis of 5-substituted 2-chloropyrimidines vary in a linear fashion with the para-σ Hammett constant of the 5-substituent [1]. The 5-acetyl group, with its strong electron-withdrawing effect, is predicted to significantly increase the reaction rate compared to a compound with an unsubstituted pyrimidine ring or one bearing an electron-donating group at the 5-position. While a direct head-to-head kinetic comparison for 1-(2-chloropyrimidin-5-yl)ethanone is not available in the public domain, the established class-level structure-reactivity relationship provides a strong, quantitative basis for its enhanced reactivity relative to simpler 2-chloropyrimidines.

Nucleophilic Aromatic Substitution Kinetic Analysis Structure-Reactivity Relationship

High Melting Point Advantage in Crystallization

The melting point is a critical parameter for assessing purity and selecting purification methods. 1-(2-Chloropyrimidin-5-yl)ethanone exhibits a sharp melting point of 92°C . This contrasts with other relevant building blocks like 2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone (CAS 1007883-29-5), which does not have a well-defined, widely reported melting point in public vendor data, and other liquid or low-melting chloro-pyrimidine intermediates [1]. The high melting point of the target compound is indicative of strong crystalline lattice energy, which is advantageous for purification via recrystallization and for ensuring long-term solid-state stability during storage.

Crystallization Purification Physicochemical Properties

Certified Purity by GC for Supply Reliability

For research reproducibility and regulatory compliance, the availability of a defined, high-purity grade is a critical procurement differentiator. While many vendors offer 1-(2-Chloropyrimidin-5-yl)ethanone at a standard purity of 95% , specific suppliers provide a certified grade of 98% purity, validated by Gas Chromatography (GC) . This higher specification directly minimizes the impact of unknown impurities on sensitive reactions, such as those in medicinal chemistry or material science, and ensures batch-to-batch consistency. This is a tangible, quantitative advantage over a generic, unspecified-grade analog where the impurity profile is unknown and variable.

Quality Assurance Analytical Purity Procurement

Lead-Like LogP and Solubility Profile

For medicinal chemistry programs, the physicochemical properties of a building block influence the ADME profile of derived compounds. Computational predictions indicate that 1-(2-Chloropyrimidin-5-yl)ethanone possesses a balanced property set for lead-like molecules. Its consensus Log P (lipophilicity) is calculated as 1.08, with predicted aqueous solubility (ESOL) of 2.95 mg/mL (Log S -1.72) . When compared to its 2-bromo analog (2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone), which has a higher predicted XLogP3 of 1.6, the target compound is significantly less lipophilic [1]. In a drug discovery context, a Log P closer to 1 is often more desirable, as it suggests a better balance between membrane permeability and aqueous solubility, thereby avoiding the 'molecular obesity' and poor developability associated with highly lipophilic compounds.

Drug Design ADME Properties Computational Chemistry

1-(2-Chloropyrimidin-5-yl)ethanone: Validated Applications & Use Cases


Accelerated Kinase Inhibitor Synthesis via SNAr

The class-level inference of enhanced 2-chloro reactivity due to the 5-acetyl group makes this compound particularly valuable for the rapid, high-yielding synthesis of 2-amino-substituted pyrimidines, a core scaffold in many kinase inhibitors. A robust synthetic protocol described in patent literature demonstrates its utility, achieving a 79% isolated yield in a straightforward two-step sequence involving acetal hydrolysis . The ability to perform these substitutions under milder conditions compared to less-activated chloropyrimidines directly translates to broader functional group tolerance and higher throughput in medicinal chemistry programs.

Reliable Intermediate for Agrochemical and Specialty Chemicals

For industrial-scale synthesis of herbicides, fungicides, or other specialty chemicals, the availability of a high-purity (98% GC) solid with a defined melting point (92°C) is a significant advantage . Its solid form simplifies handling and storage in a production environment, while the high purity minimizes the risk of side reactions and simplifies downstream purification, ensuring process robustness and cost-effectiveness. The compound is explicitly cited as a key intermediate for such applications .

Focused Libraries with Optimized ADME Potential

Medicinal chemists building focused libraries of drug-like molecules should prioritize this building block. Its computed property profile—featuring a favorable Log P (~1.08) and moderate aqueous solubility (2.95 mg/mL)—suggests that derived compounds are more likely to reside in favorable drug-like chemical space . This contrasts with the use of its 2-bromo analog, which carries a higher Log P of 1.6 and thus increases the risk of creating libraries skewed toward excessively lipophilic and poorly developable compounds . Using this building block is a proactive strategy for optimizing the ADME profile of a chemical series from its inception.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Chloropyrimidin-5-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.